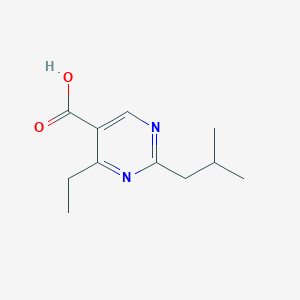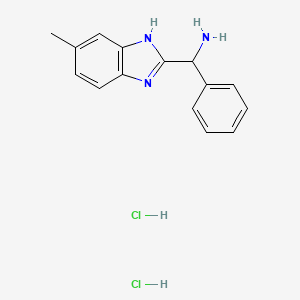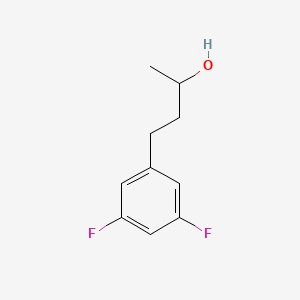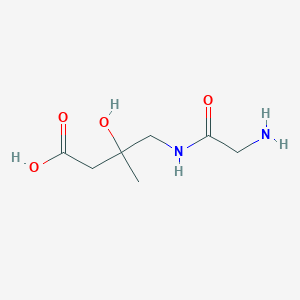
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. Its multifaceted nature makes it a subject of interest in fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2-aminoacetamide under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 298.15 to 318.15 K . The process may require the use of catalysts or specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities. Advanced techniques like ultrasonic and viscometric analysis are employed to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine derivative .
科学的研究の応用
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .
類似化合物との比較
Similar Compounds
- Aminocaproic acid
- Tranexamic acid
- 4-(Aminomethyl)benzoic acid
- Glycine
Uniqueness
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both an aminoacetamido group and a hydroxyl group, allowing it to participate in a broader range of reactions and interactions .
特性
分子式 |
C7H14N2O4 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
4-[(2-aminoacetyl)amino]-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(13,2-6(11)12)4-9-5(10)3-8/h13H,2-4,8H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
MYYAFGMNWFLEDJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)(CNC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)
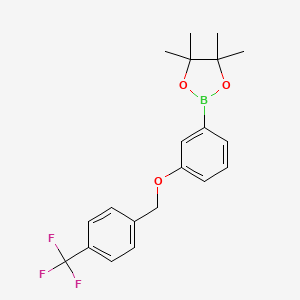
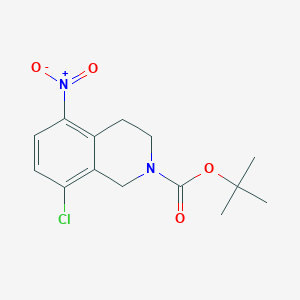
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)
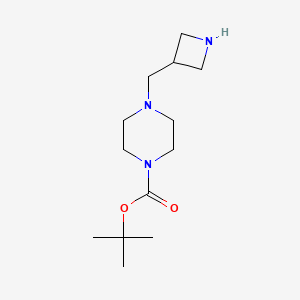
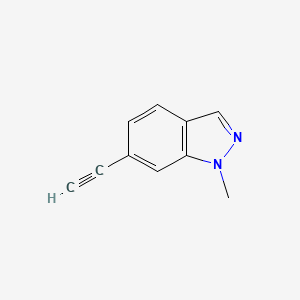
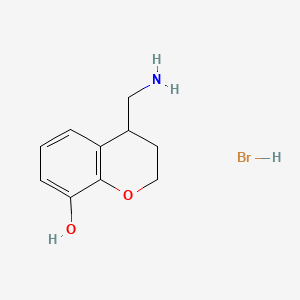
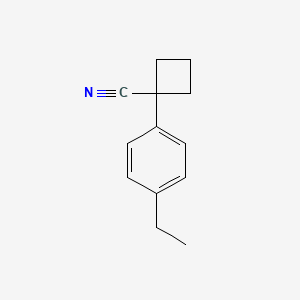
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
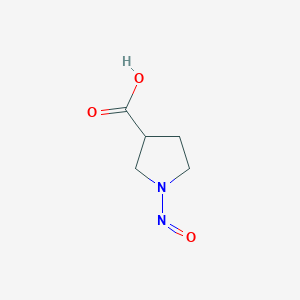
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
